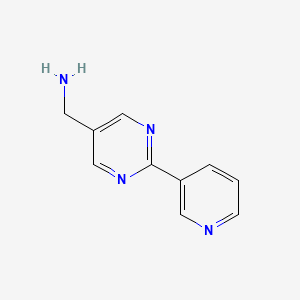
4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of benzonitrile, featuring a cyclopropylmethylamino group attached to the ethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile typically involves the reaction of benzonitrile with cyclopropylmethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced catalysts and solvents can further enhance the yield and reduce production costs. Additionally, green chemistry approaches, such as the use of ionic liquids, are being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: The parent compound, lacking the cyclopropylmethylamino group.
4-(1-(Methylamino)ethyl)benzonitrile: Similar structure but with a methylamino group instead of cyclopropylmethylamino.
4-(1-(Ethylamino)ethyl)benzonitrile: Contains an ethylamino group.
Uniqueness
4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile is unique due to the presence of the cyclopropylmethylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
4-[1-(cyclopropylmethylamino)ethyl]benzonitrile |
InChI |
InChI=1S/C13H16N2/c1-10(15-9-12-2-3-12)13-6-4-11(8-14)5-7-13/h4-7,10,12,15H,2-3,9H2,1H3 |
Clé InChI |
YKVHEMOCRUEGCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C#N)NCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


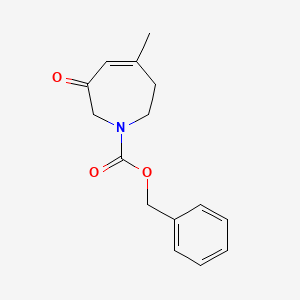
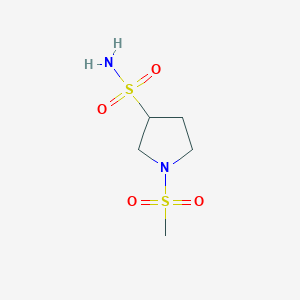
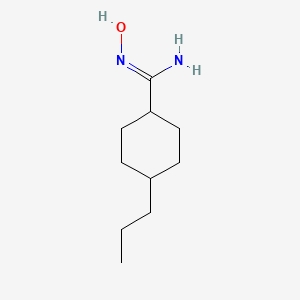

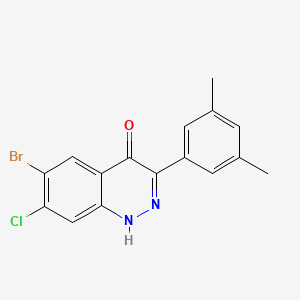
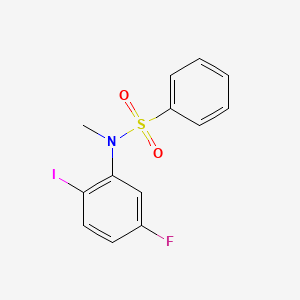
![(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B13089383.png)
![9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B13089399.png)
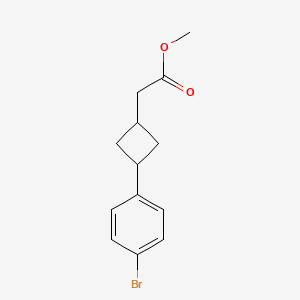
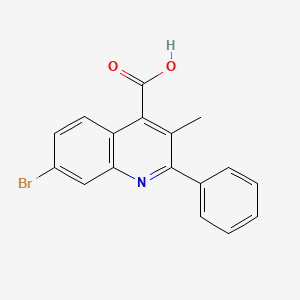
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)


